Cas no 2549048-89-5 (4-{4-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]piperazin-1-yl}-6-methyl-2-(pyrrolidin-1-yl)pyrimidine)
![4-{4-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]piperazin-1-yl}-6-methyl-2-(pyrrolidin-1-yl)pyrimidine structure](https://ja.kuujia.com/scimg/cas/2549048-89-5x500.png)
4-{4-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]piperazin-1-yl}-6-methyl-2-(pyrrolidin-1-yl)pyrimidine 化学的及び物理的性質
名前と識別子
-
- 4-[4-[(3,5-Dimethyl-4-isoxazolyl)methyl]-1-piperazinyl]-6-methyl-2-(1-pyrrolidinyl)pyrimidine
- 2549048-89-5
- 4-{4-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]piperazin-1-yl}-6-methyl-2-(pyrrolidin-1-yl)pyrimidine
- AKOS040709229
- F6619-4885
- 4-{4-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]piperazin-1-yl}-6-methyl-2-(pyrrolidin-1-yl)pyrimidine
-
- インチ: 1S/C19H28N6O/c1-14-12-18(21-19(20-14)25-6-4-5-7-25)24-10-8-23(9-11-24)13-17-15(2)22-26-16(17)3/h12H,4-11,13H2,1-3H3
- InChIKey: GVWCJGRLCABEKJ-UHFFFAOYSA-N
- SMILES: O1C(C)=C(C(C)=N1)CN1CCN(C2C=C(C)N=C(N=2)N2CCCC2)CC1
計算された属性
- 精确分子量: 356.23245954g/mol
- 同位素质量: 356.23245954g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 氢键受体数量: 7
- 重原子数量: 26
- 回転可能化学結合数: 4
- 複雑さ: 451
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 2.6
- トポロジー分子極性表面積: 61.5Ų
じっけんとくせい
- 密度みつど: 1.200±0.06 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
- Boiling Point: 567.1±60.0 °C(Predicted)
- 酸度系数(pKa): 10.52±0.50(Predicted)
4-{4-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]piperazin-1-yl}-6-methyl-2-(pyrrolidin-1-yl)pyrimidine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F6619-4885-25mg |
4-{4-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]piperazin-1-yl}-6-methyl-2-(pyrrolidin-1-yl)pyrimidine |
2549048-89-5 | 25mg |
$163.5 | 2023-09-07 | ||
Life Chemicals | F6619-4885-2mg |
4-{4-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]piperazin-1-yl}-6-methyl-2-(pyrrolidin-1-yl)pyrimidine |
2549048-89-5 | 2mg |
$88.5 | 2023-09-07 | ||
Life Chemicals | F6619-4885-40mg |
4-{4-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]piperazin-1-yl}-6-methyl-2-(pyrrolidin-1-yl)pyrimidine |
2549048-89-5 | 40mg |
$210.0 | 2023-09-07 | ||
Life Chemicals | F6619-4885-100mg |
4-{4-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]piperazin-1-yl}-6-methyl-2-(pyrrolidin-1-yl)pyrimidine |
2549048-89-5 | 100mg |
$372.0 | 2023-09-07 | ||
Life Chemicals | F6619-4885-75mg |
4-{4-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]piperazin-1-yl}-6-methyl-2-(pyrrolidin-1-yl)pyrimidine |
2549048-89-5 | 75mg |
$312.0 | 2023-09-07 | ||
Life Chemicals | F6619-4885-50mg |
4-{4-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]piperazin-1-yl}-6-methyl-2-(pyrrolidin-1-yl)pyrimidine |
2549048-89-5 | 50mg |
$240.0 | 2023-09-07 | ||
Life Chemicals | F6619-4885-10mg |
4-{4-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]piperazin-1-yl}-6-methyl-2-(pyrrolidin-1-yl)pyrimidine |
2549048-89-5 | 10mg |
$118.5 | 2023-09-07 | ||
Life Chemicals | F6619-4885-15mg |
4-{4-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]piperazin-1-yl}-6-methyl-2-(pyrrolidin-1-yl)pyrimidine |
2549048-89-5 | 15mg |
$133.5 | 2023-09-07 | ||
Life Chemicals | F6619-4885-20μmol |
4-{4-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]piperazin-1-yl}-6-methyl-2-(pyrrolidin-1-yl)pyrimidine |
2549048-89-5 | 20μmol |
$118.5 | 2023-09-07 | ||
Life Chemicals | F6619-4885-2μmol |
4-{4-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]piperazin-1-yl}-6-methyl-2-(pyrrolidin-1-yl)pyrimidine |
2549048-89-5 | 2μmol |
$85.5 | 2023-09-07 |
4-{4-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]piperazin-1-yl}-6-methyl-2-(pyrrolidin-1-yl)pyrimidine 関連文献
-
Yue Chen,Yanhui Tang,Ming Lei Dalton Trans., 2009, 2359-2364
-
A. J. S. McIntosh,T. Welton,L. C. Branco Phys. Chem. Chem. Phys., 2018,20, 206-213
-
Biao Ye,Hong Xu,Binbin Bao,Jin Xuan,Li Zhang RSC Adv., 2017,7, 48826-48834
-
Ganghua Xiang,Lushuang Zhang,Junnan Chen,Bingsen Zhang,Zhigang Liu Nanoscale, 2021,13, 18140-18147
-
Jingxiang Pang RSC Adv., 2019,9, 20982-20988
-
Chuanchuan Fan,Ziyang Xu,Tengling Wu,Chunyan Cui,Yang Liu,Bo Liu,Jianhai Yang,Wenguang Liu Biomater. Sci., 2021,9, 5116-5126
-
Guang-Zhen Liu,Shou-Tian Zheng,Guo-Yu Yang Chem. Commun., 2007, 751-753
-
Shuyao Wu,Jiali Chen,Daliang Liu,Qian Zhuang,Qi Pei,Lixin Xia,Qian Zhang,Jun-ichi Kikuchi,Yoshio Hisaeda RSC Adv., 2016,6, 70781-70790
-
Youyong Yuan,Wenbo Wu,Shidang Xu Chem. Commun., 2017,53, 5287-5290
4-{4-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]piperazin-1-yl}-6-methyl-2-(pyrrolidin-1-yl)pyrimidineに関する追加情報
Introduction to Compound with CAS No. 2549048-89-5 and Product Name: 4-{4-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]piperazin-1-yl}-6-methyl-2-(pyrrolidin-1-yl)pyrimidine
The compound with the CAS number 2549048-89-5 and the product name 4-{4-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]piperazin-1-yl}-6-methyl-2-(pyrrolidin-1-yl)pyrimidine represents a significant advancement in the field of pharmaceutical chemistry. This compound belongs to a class of heterocyclic molecules that have garnered considerable attention due to their potential therapeutic applications. The structural complexity of this molecule, characterized by its multiple functional groups and aromatic rings, makes it a promising candidate for further research and development in medicinal chemistry.
The core structure of this compound consists of a pyrimidine backbone, which is a common motif in many biologically active molecules. Pyrimidines are particularly important in the context of nucleic acid bases and have been extensively studied for their role in various metabolic pathways. The presence of a piperazine ring at the 4-position of the pyrimidine moiety introduces a basic nitrogen atom, which can participate in hydrogen bonding interactions with biological targets. This feature is crucial for drug design, as it enhances the compound's ability to bind to specific receptors or enzymes.
One of the most striking features of this compound is the 3,5-Dimethyl-1,2-oxazole substituent attached to the piperazine ring. Oxazoles are five-membered heterocyclic compounds that often exhibit significant biological activity. The dimethyl substitution at the 3 and 5 positions of the oxazole ring not only influences the electronic properties of the molecule but also contributes to its steric environment. This can be particularly important in determining how the compound interacts with biological targets, such as proteins or nucleic acids.
The 6-methyl group on the pyrimidine ring further modulates the electronic and steric properties of the molecule. Methyl groups are commonly used in drug design to enhance lipophilicity or to influence binding affinity. In this context, the methyl group at position 6 may play a role in optimizing the compound's solubility and bioavailability, which are critical factors for its potential therapeutic use.
The presence of a pyrrolidin-1-yl group at the 2-position of the pyrimidine ring adds another layer of complexity to this molecule. Pyrrolidines are four-membered heterocyclic compounds that are widely found in natural products and pharmaceuticals. They often serve as pharmacophores due to their ability to form stable hydrogen bonds and their favorable pharmacokinetic properties. The integration of both piperazine and pyrrolidine moieties into this compound suggests that it may exhibit multiple binding interactions with biological targets, potentially increasing its therapeutic efficacy.
Recent advancements in computational chemistry have enabled researchers to predict the biological activity of complex molecules with high accuracy. By leveraging techniques such as molecular docking and quantum mechanical calculations, scientists can gain insights into how this compound might interact with various biological targets. These computational studies have suggested that compounds with similar structural features may exhibit inhibitory activity against certain enzymes or receptors involved in diseases such as cancer, inflammation, and neurological disorders.
In vitro studies have begun to explore the potential therapeutic applications of this compound. Initial experiments have shown promising results in terms of inhibiting specific enzymatic activities relevant to disease pathways. For instance, researchers have observed that derivatives of this compound can inhibit kinases, which are enzymes involved in cell signaling pathways. The ability to modulate kinase activity is particularly significant given that kinases play a crucial role in many diseases, including cancer.
Additionally, preclinical studies have indicated that this compound may have anti-inflammatory properties. Inflammation is a key pathological process underlying many chronic diseases, making anti-inflammatory agents highly sought after in drug development. The structural features of this molecule suggest that it may interact with inflammatory mediators or signaling pathways, thereby reducing inflammation without causing significant side effects.
The synthesis of this compound represents a significant achievement in synthetic organic chemistry. The multi-step synthesis involves careful manipulation of functional groups and requires precise control over reaction conditions. Advanced synthetic techniques, such as transition metal-catalyzed cross-coupling reactions and palladium-mediated transformations, have been employed to construct the complex framework of this molecule efficiently.
The development of new synthetic methodologies is an ongoing pursuit in pharmaceutical chemistry. Researchers are continually seeking more efficient and sustainable ways to synthesize biologically active molecules. The synthesis of this particular compound has provided valuable insights into how complex heterocyclic structures can be constructed using modern synthetic strategies.
As our understanding of biological systems grows more sophisticated, so too does our ability to design molecules that interact specifically with disease-causing targets. This compound exemplifies how integrating multiple pharmacophoric units into a single molecule can lead to enhanced therapeutic potential. By combining different functional groups in an optimized manner, researchers can create molecules that exhibit multiple modes of action simultaneously.
The future prospects for this compound are promising indeed. Further research is needed to fully elucidate its mechanism(s) of action and to optimize its pharmacokinetic properties for clinical use. However, based on preliminary findings from both computational studies and experimental work conducted thus far; there is strong evidence suggesting; that this molecule has significant therapeutic potential; particularly; as an inhibitor; kinase; or anti-inflammatory agent.
2549048-89-5 (4-{4-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]piperazin-1-yl}-6-methyl-2-(pyrrolidin-1-yl)pyrimidine) Related Products
- 936901-75-6(cis-3-(8-amino-1-bromo-imidazo[1,5-a]pyrazin-3-yl)-1-methyl-cyclobutanol)
- 4252-82-8(L-Proline, 4-hydroxy-1-methyl-, trans-)
- 925394-68-9(3-{[4-(2-Phenylethenesulfonyl)piperazin-1-yl]methyl}-1,3-diazaspiro[4.5]decane-2,4-dione)
- 303-50-4(Norcyclobenzaprine)
- 2097998-73-5(2-Chloro-1-(3-(2-fluoroethyl)-4-hydroxypiperidin-1-yl)propan-1-one)
- 1261578-32-8(2-Hydroxy-4-methyl-3-(3-(trifluoromethyl)phenyl)pyridine)
- 2228650-95-9(3-amino-1-(3-chlorothiophen-2-yl)cyclobutane-1-carboxylic acid)
- 953228-69-8(2-5-(4-fluorophenyl)-1,2-oxazol-3-yl-N-2-(1H-indol-3-yl)ethylacetamide)
- 1803574-06-2(2,6-Difluoro-4-(1H-pyrazol-3-yl)phenol)
- 1807941-00-9((1S)-1-3-Fluoro-4-(1H-pyrazol-1-yl)phenylethan-1-amine Hydrochloride)




